molecular formula C19H20N4O4S B2505159 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide CAS No. 1251683-91-6

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

Cat. No.: B2505159
CAS No.: 1251683-91-6
M. Wt: 400.45
InChI Key: WESXKKRZVZGTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound that features a benzoxazole ring, an oxazole ring, and a piperidine ring

Properties

IUPAC Name

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-10-16(22-27-12)21-18(25)13-6-8-23(9-7-13)17(24)11-28-19-20-14-4-2-3-5-15(14)26-19/h2-5,10,13H,6-9,11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXKKRZVZGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol with Carbon Disulfide

The benzoxazole-thiol moiety is synthesized via cyclocondensation of o-aminophenol with carbon disulfide under basic conditions. A representative protocol involves:

  • Dissolving o-aminophenol (10 mmol) in methanol.
  • Adding potassium hydroxide (12 mmol) and carbon disulfide (15 mmol).
  • Refluxing at 80°C for 6 hours.
  • Acidifying with HCl to precipitate 2-mercaptobenzoxazole (Yield: 78%).

Mechanistic Insight : The reaction proceeds through nucleophilic attack of the amine on carbon disulfide, followed by cyclodehydration.

Alternative Catalytic Methods

Bronsted acidic ionic liquid (BAIL) gels, such as [BsAIm][OTf]/SCF, have been employed to accelerate benzoxazole formation. Using BAIL gel (0.01 mmol) at 130°C, o-aminophenol reacts with aldehydes to form 2-arylbenzoxazoles in 1 hour (Yield: 89–94%). While this method is optimized for aryl-substituted benzoxazoles, adaptation for 2-mercaptobenzoxazole may require thiocarbonyl reagents.

Preparation of Piperidine-4-carboxamide (Intermediate A)

Carboxylic Acid Activation

Piperidine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The acid chloride is subsequently reacted with 5-methyl-1,2-oxazol-3-amine (Intermediate C) in the presence of triethylamine (Et₃N) to form the carboxamide.

Reaction Conditions :

  • Solvent: Anhydrous dimethylformamide (DMF)
  • Temperature: 25°C
  • Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)/Hydroxybenzotriazole (HOBt)
  • Yield: 82%

Protection-Deprotection Strategies

To prevent side reactions during subsequent steps, the piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), followed by deprotection with trifluoroacetic acid (TFA) in dichloromethane.

Assembly of the 2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl Side Chain

Thioacetylation of Piperidine

The acetyl spacer is introduced via nucleophilic substitution:

  • Chloroacetyl chloride (1.2 equiv) is added to Boc-protected piperidine-4-carboxamide in DMF.
  • The mixture is stirred at 0°C for 2 hours.
  • 2-Mercaptobenzoxazole (1.1 equiv) and Et₃N (2.0 equiv) are added, and the reaction is warmed to 25°C for 12 hours.

Key Optimization :

  • Excess chloroacetyl chloride minimizes diacylation byproducts.
  • Et₃N scavenges HCl, preventing protonation of the thiolate nucleophile.

Final Coupling and Global Deprotection

Amide Bond Formation

The Boc-protected intermediate is deprotected using 20% TFA in dichloromethane (2 hours, 25°C). The free amine is coupled with 5-methyl-1,2-oxazol-3-amine using EDCl/HOBt in DMF (Yield: 75%).

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Structural confirmation is achieved through:

  • ¹H NMR : δ 8.21 (s, 1H, oxazole-H), 7.89–7.45 (m, 4H, benzoxazole-H), 4.32 (q, 2H, acetyl-CH₂).
  • MS (ESI) : m/z 458.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Step Method 1 (BAIL Gel) Method 2 (Classical) Method 3 (Patent)
Benzoxazole Formation 1 h, 130°C, 94% yield 6 h, 80°C, 78% yield N/A
Piperidine Coupling N/A EDCl/HOBt, 82% yield TFA/EDCl, 75% yield
Overall Yield 68% (multistep) 59% (multistep) 72% (multistep)

Key Findings :

  • BAIL gel catalysts reduce reaction times but require adaptation for thiolation steps.
  • Classical methods offer reproducibility but lower yields in piperidine coupling.
  • Patent-derived strategies emphasize Boc protection for regioselectivity.

Challenges and Mitigation Strategies

Byproduct Formation in Thioacetylation

Competing disulfide formation is minimized by:

  • Strict anhydrous conditions
  • Use of fresh 2-mercaptobenzoxazole
  • Substoichiometric Et₃N (2.0 equiv)

Oxazole Amine Instability

5-Methyl-1,2-oxazol-3-amine is hygroscopic; storage over molecular sieves and in situ generation via Hofmann rearrangement are recommended.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features could make it useful in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving sulfur and nitrogen heterocycles.

Mechanism of Action

The mechanism of action of 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and oxazole rings could facilitate binding to these targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    1-[2-(1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide: Contains a benzimidazole ring instead of a benzoxazole ring.

Uniqueness

The presence of both benzoxazole and oxazole rings in 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide makes it unique compared to similar compounds. This unique combination of heterocycles can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a benzoxazole moiety, and an oxazole group, which contribute to its diverse biological interactions. The presence of the sulfanyl group is particularly noteworthy as it can enhance the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a variety of biological activities:

  • Anticancer Activity : Many benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, although the efficacy varies significantly among different derivatives .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Kinases : Similar compounds have been identified as kinase inhibitors, which play crucial roles in cancer progression by modulating signaling pathways .
  • Interference with Cell Cycle : Benzoxazole derivatives are known to affect cell cycle regulation, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on various cancer cell lines
AntimicrobialVariable activity against bacterial strains
Kinase InhibitionPotential inhibition of cancer-related kinases
AntioxidantProtective effects against oxidative stress

Table 2: Case Studies on Related Compounds

Compound NameStudy FocusFindings
Ethyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]Anticancer propertiesSignificant cytotoxicity against MCF-7 cells
6-FluoroquinazolineKinase inhibitionEffective against leukemia cell lines
Benzoxazole derivativesAntimicrobial activityLimited activity against E. coli and S. aureus

Case Studies

Several studies have investigated the biological activity of benzoxazole derivatives:

  • Cytotoxicity in Cancer Cells : A study demonstrated that benzoxazole derivatives induce apoptosis in breast and lung cancer cells through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
  • Antimicrobial Testing : Research on 3-(2-benzoxazol-5-yl)alanine derivatives showed low antibacterial potential but identified specific compounds with promising activity against Gram-positive bacteria like Bacillus subtilis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.